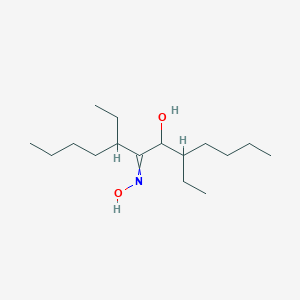

6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6873-77-4 |

|---|---|

Molecular Formula |

C16H33NO2 |

Molecular Weight |

271.44 g/mol |

IUPAC Name |

(7Z)-5,8-diethyl-7-hydroxyiminododecan-6-ol |

InChI |

InChI=1S/C16H33NO2/c1-5-9-11-13(7-3)15(17-19)16(18)14(8-4)12-10-6-2/h13-14,16,18-19H,5-12H2,1-4H3/b17-15- |

InChI Key |

SLCANKHLTWZHRV-ICFOKQHNSA-N |

Isomeric SMILES |

CCCCC(CC)C(/C(=N/O)/C(CC)CCCC)O |

Canonical SMILES |

CCCCC(CC)C(C(=NO)C(CC)CCCC)O |

Other CAS No. |

6873-77-4 |

physical_description |

Liquid |

Synonyms |

5,8-Diethyl-7-hydroxy-6-dodecanonoxime; 5,8-Diethyl-7-hydroxydodecan-6-oxime; 5,8-Diethyl-7-hydroxydodecane-6-oxime; LIX 63 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime. The document details the primary synthetic pathway, presents key quantitative data in a structured format, and outlines a general experimental protocol. Furthermore, it visualizes the well-established application of this compound in hydrometallurgical processes.

Introduction and Physicochemical Properties

This compound (CAS No. 6873-77-4) is a ketoxime characterized by a C16 long-chain aliphatic backbone.[1] Its molecular structure, featuring both hydrophobic and hydrophilic moieties, makes it a valuable cationic extractant, particularly in the field of hydrometallurgy for the separation of metal ions.[2] The compound is also known by the trade name LIX 63.[3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₃NO₂ | [4] |

| Molecular Weight | 271.44 g/mol | [4] |

| Melting Point | 46-48°C | [4] |

| Boiling Point (Predicted) | 386.3 ± 25.0 °C | [4] |

| Density (Predicted) | 0.94 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 11.91 ± 0.10 | [5] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [4] |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is through the oximation of its corresponding ketone precursor, 5,8-Diethyl-7-hydroxy-6-dodecanone. This reaction involves the condensation of the ketone with hydroxylamine.[6]

General Reaction Scheme

The synthesis can be represented by the following general reaction scheme:

Figure 1: General reaction scheme for the synthesis of the target oxime.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. It is important to note that optimization of specific parameters may be required to achieve desired yields and purity.

Materials:

-

5,8-Diethyl-7-hydroxy-6-dodecanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A suitable base (e.g., sodium hydroxide, sodium acetate)

-

A suitable solvent (e.g., chloroform, ethyl acetate)

-

Deionized water

Procedure:

-

Dissolution: Dissolve 5,8-Diethyl-7-hydroxy-6-dodecanone in a suitable organic solvent such as chloroform or ethyl acetate in a reaction vessel.[7]

-

Reagent Addition: In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and a base. The base is used to neutralize the HCl and liberate free hydroxylamine.

-

Reaction: Add the hydroxylamine solution to the solution of the ketone. The reaction is typically carried out at room temperature with stirring.[7]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the organic layer is separated. It is then washed with water to remove any inorganic salts and unreacted hydroxylamine.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by a suitable method such as recrystallization or column chromatography to obtain the pure this compound.

Expected Yield: Laboratory syntheses can achieve yields of approximately 70% or higher, depending on the optimization of the reaction conditions.[7]

Application in Hydrometallurgy: A Workflow

A major industrial application of this compound is as a selective extractant in hydrometallurgy for the separation and purification of metals such as copper, nickel, and cobalt from ore leach solutions or waste streams.[1] The process, known as solvent extraction, is a multi-step procedure.

The following diagram illustrates the general workflow of a solvent extraction process using this oxime.

References

- 1. 5,8-Diethyl-7-hydroxy-6-dodecanone Oxime [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 5,8-DIETHYL-7-HYDROXY-6-DODECANONE OXIME CAS#: 6873-77-4 [m.chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]

- 7. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]

An In-depth Technical Guide to 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime: Properties, Synthesis, and Applications in Hydrometallurgy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime, a significant α-hydroxy oxime. Primarily known by its industrial designation LIX 63, this compound is a key reagent in the field of hydrometallurgy, specifically in the synergistic solvent extraction of valuable metals such as nickel and cobalt. This document details its synthesis, spectral characteristics, and the experimental protocols for its application in metal extraction processes. Diagrams illustrating the synthesis pathway and the metal extraction workflow are provided to facilitate a deeper understanding of its practical applications.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C₁₆H₃₃NO₂.[1][2][3] Its structure, featuring a long alkyl chain, imparts hydrophobicity, while the hydroxyl and oxime groups are crucial for its chelating properties.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6873-77-4 | [1][3][4] |

| Molecular Formula | C₁₆H₃₃NO₂ | [1][2][3] |

| Molecular Weight | 271.44 g/mol | [1][2][3] |

| Melting Point | 46-48°C | [5] |

| Boiling Point | 386.3±25.0 °C (Predicted) | [5] |

| Density | 0.94±0.1 g/cm³ (Predicted) | [5] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [5] |

| pKa | 11.91±0.10 (Predicted) | [2] |

| Synonyms | 5,8-Diethyl-7-hydroxydodecan-6-one oxime, LIX 63 | [2][4][6] |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Signals | Reference(s) |

| ¹H NMR | δ 8.0-11.0 (br s, 1H, NOH), δ 4.0-5.0 (m, 1H, CH-OH) | [7] |

| ¹³C NMR | δ 155-165 (C=N), δ 70-80 (C-OH) | [7] |

| IR | ~3343 cm⁻¹ (O-H stretch), ~1665 cm⁻¹ (C=N stretch), ~945 cm⁻¹ (N-O stretch) | [7] |

| Mass Spec. | Molecular Ion (M⁺): m/z 271. Fragmentation patterns would likely involve α-cleavage and McLafferty rearrangement. | [8][9] |

Experimental Protocols

Synthesis of this compound

The synthesis of α-hydroxy oximes such as this compound is typically achieved through the oximation of the corresponding α-hydroxy ketone.[10]

Experimental Protocol: Oximation of 5,8-diethyl-7-hydroxy-6-dodecanone

-

Dissolution of Reactant: Dissolve 5,8-diethyl-7-hydroxy-6-dodecanone in a suitable organic solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl) and a base, such as sodium acetate or sodium hydroxide, to the reaction mixture. The base is necessary to liberate the free hydroxylamine.

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Synthetic pathway for this compound.

Synergistic Solvent Extraction of Nickel and Cobalt

This compound (LIX 63) is often used in combination with a carboxylic acid extractant, such as Versatic 10, for the synergistic extraction of nickel and cobalt from aqueous solutions.[11][12][13] This process is crucial in separating these valuable metals from other impurities.

Experimental Protocol: Batch Solvent Extraction of Ni/Co

-

Preparation of Organic Phase: Prepare the organic phase by dissolving the desired concentrations of LIX 63 and Versatic 10 in a suitable organic diluent, such as kerosene.

-

Preparation of Aqueous Phase: Prepare a synthetic aqueous feed solution containing known concentrations of nickel and cobalt sulfates, along with other potential metal impurities. Adjust the pH of the aqueous phase to the desired value using a suitable buffer or dilute acid/base.

-

Extraction: In a separatory funnel, mix equal volumes of the organic and aqueous phases. Shake vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

-

Phase Separation: Allow the phases to separate.

-

Analysis: Determine the concentrations of nickel and cobalt in the raffinate (aqueous phase after extraction) using atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES). The concentration of metals in the loaded organic phase can be calculated by mass balance.

-

Stripping: The loaded organic phase can be stripped of the extracted metals by contacting it with a strongly acidic solution (e.g., sulfuric acid), which reverses the extraction equilibrium.

Caption: General workflow for the solvent extraction of Ni/Co using LIX 63.

Applications in Drug Development and Research

While the primary application of this compound is in hydrometallurgy, its chemical structure as an α-hydroxy oxime presents potential for other research areas. Oxime derivatives are known to have a wide range of biological activities and are used as intermediates in the synthesis of various pharmaceuticals. The chelating properties of this molecule could also be of interest in studies related to metal-protein interactions or as a component in novel drug delivery systems. However, to date, there is limited published research on the direct application of this specific compound in drug development.

Conclusion

This compound is a well-established and commercially significant compound in the field of extractive metallurgy. Its utility in the synergistic solvent extraction of nickel and cobalt highlights the importance of α-hydroxy oximes in industrial chemical processes. While its direct applications in the life sciences are not yet extensively explored, its chemical functionalities suggest potential for future research in medicinal chemistry and related fields. This guide provides a foundational understanding of its properties and applications for professionals in both industrial and academic research.

References

- 1. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | C16H33NO2 | CID 38274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 5,8-DIETHYL-7-HYDROXY-6-DODECANONE OXIME | 6873-77-4 [chemicalbook.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 5,8-DIETHYL-7-HYDROXY-6-DODECANONE OXIME CAS#: 6873-77-4 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]

- 8. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime (CAS No. 6873-77-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime (CAS No. 6873-77-4), a compound with significant applications in hydrometallurgy and potential interest in other fields of chemical research. This document consolidates available data on its physicochemical properties, synthesis, and primary applications, with a focus on providing detailed information for scientific and research purposes. While extensively utilized as a metal extractant, this guide also explores the limited available information on its biological and toxicological profile to inform a broader scientific audience.

Chemical Identification and Physicochemical Properties

This compound, is a complex organic molecule with the chemical formula C₁₆H₃₃NO₂.[1][2][3][4] It is also widely known by its commercial name, LIX 63.[3] The compound's structure, featuring a long alkyl chain, hydroxyl, and oxime functional groups, imparts specific chemical properties that are crucial for its primary application.

| Property | Value | Reference(s) |

| CAS Number | 6873-77-4 | [4] |

| Molecular Formula | C₁₆H₃₃NO₂ | [1][2][3][4] |

| Molecular Weight | 271.44 g/mol | [2][4] |

| IUPAC Name | 5,8-diethyl-7-(hydroxyimino)dodecan-6-ol | |

| Synonyms | 5,8-Diethyl-7-hydroxy-6-dodecanone oxime, LIX 63 | [3] |

| Appearance | Neat | [5] |

| Melting Point | 46-48°C | |

| Boiling Point | 386.3±25.0 °C (Predicted) | |

| Density | 0.94±0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents like kerosene, chloroform, ethyl acetate. Poorly soluble in water. | [3] |

| LogP | 4.61030 (Predicted) |

Synthesis

The synthesis of this compound is typically achieved through the oximation of its corresponding ketone precursor, 5,8-Diethyl-7-hydroxy-6-dodecanone.[1][2] This reaction involves the condensation of the ketone with hydroxylamine.

Experimental Protocol: Synthesis of this compound

Materials:

-

5,8-Diethyl-7-hydroxy-6-dodecanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base

-

Ethanol or other suitable solvent

-

Water

Procedure:

-

Dissolve 5,8-Diethyl-7-hydroxy-6-dodecanone in a suitable solvent such as ethanol in a reaction flask.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a base like sodium acetate. The base is used to liberate free hydroxylamine from its salt.

-

Slowly add the hydroxylamine solution to the ketone solution with stirring.

-

The reaction mixture is typically stirred at room temperature or with gentle heating for several hours to ensure complete reaction.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by extraction. The reaction mixture is diluted with water and extracted with an organic solvent such as diethyl ether or ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude oxime.

-

The crude product can be further purified by recrystallization or column chromatography.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for this compound.

Core Application: Solvent Extraction in Hydrometallurgy

The primary and most well-documented application of this compound (as LIX 63) is as a cationic extractant in the field of hydrometallurgy.[2][5] It is particularly effective in the separation and recovery of various metals, including cobalt, nickel, copper, indium, and gallium, from aqueous solutions.[2][6]

Mechanism of Metal Extraction

The extraction process relies on the principle of a pH-dependent cation exchange reaction. The oxime, dissolved in an organic solvent (often kerosene), is brought into contact with an aqueous solution containing the metal ions. The oxime chelates the metal ions, forming a neutral metal-oxime complex that is soluble in the organic phase. This process releases protons into the aqueous phase, thus lowering the pH. The equilibrium of this reaction is highly dependent on the pH of the aqueous phase, allowing for the selective extraction of different metals by careful control of the pH.

The general equation for the extraction of a divalent metal ion (M²⁺) can be represented as:

M²⁺(aq) + 2RH(org) ⇌ MR₂(org) + 2H⁺(aq)

Where:

-

M²⁺ is the metal ion in the aqueous phase.

-

RH is the oxime extractant in the organic phase.

-

MR₂ is the metal-oxime complex in the organic phase.

This compound is often used in synergistic combination with other extractants, such as carboxylic acids (e.g., Versatic 10), to enhance the efficiency and selectivity of metal separation.[7]

Experimental Protocol: Laboratory-Scale Cobalt Extraction

Materials:

-

Aqueous feed solution containing cobalt ions (e.g., cobalt sulfate or chloride in a buffered solution).

-

Organic phase: this compound (LIX 63) dissolved in a suitable organic diluent (e.g., kerosene or a high-flashpoint aliphatic solvent).

-

pH adjustment solutions (e.g., dilute sulfuric acid and sodium hydroxide).

-

Separatory funnels.

-

pH meter.

Procedure:

-

Preparation of Phases: Prepare the aqueous feed solution with a known concentration of cobalt. Prepare the organic phase by dissolving a specific concentration of the oxime in the diluent.

-

Extraction:

-

In a separatory funnel, combine equal volumes of the aqueous and organic phases.

-

Shake the funnel vigorously for a predetermined time (e.g., 5-15 minutes) to ensure thorough mixing and allow the extraction equilibrium to be reached.

-

Allow the phases to separate. The organic phase, now containing the cobalt-oxime complex, will typically be the upper layer.

-

Carefully separate the two phases.

-

-

Stripping:

-

The loaded organic phase is then contacted with an acidic aqueous solution (the stripping solution, e.g., sulfuric acid) in another separatory funnel.

-

The high concentration of H⁺ ions in the stripping solution reverses the extraction equilibrium, causing the cobalt ions to move back into the aqueous phase, which can then be collected in a concentrated form.

-

The regenerated organic phase can be recycled for further extraction.

-

-

Analysis: The concentration of cobalt in the aqueous phases before and after extraction, and in the stripping solution, can be determined by methods such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

Metal Extraction and Stripping Workflow:

Caption: General workflow for metal extraction and stripping using an oxime-based extractant.

Biological Activity and Toxicological Profile

While the industrial applications of this compound are well-established, there is a significant lack of publicly available data regarding its specific biological activities and its effects on biological signaling pathways. This is a crucial area for future research, especially if the compound is to be considered for applications beyond metallurgy.

General studies on oximes have shown a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and even anticancer properties.[1] However, these activities are highly dependent on the overall molecular structure.

Toxicology

Safety data sheets for this compound provide some basic toxicological information. It is generally advised to avoid contact with skin and eyes, and to prevent inhalation or ingestion. The degradation products of this oxime, which can form during the extraction process, have been noted to have substantial toxicity.[8]

Summary of Safety Information:

-

Handling: Use in a well-ventilated area with appropriate personal protective equipment (gloves, safety glasses).

-

First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

-

Environmental Fate: The compound and its degradation products may be harmful to the environment, and their release should be avoided.

Future Directions

The extensive use of this compound in hydrometallurgy provides a solid foundation of its chemical properties and synthesis. However, for an audience in drug development and broader scientific research, several key areas warrant further investigation:

-

Biological Screening: A systematic evaluation of the biological activity of this compound against various cell lines and microbial strains could uncover novel therapeutic applications.

-

Mechanism of Action Studies: Should any biological activity be identified, further studies to elucidate the underlying mechanism of action and any interactions with cellular signaling pathways would be essential.

-

Toxicological Evaluation: A more detailed in vitro and in vivo toxicological assessment is needed to better understand its safety profile.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs could provide insights into the structural features responsible for its metal-chelating properties and any potential biological activities.

Conclusion

This compound is a well-characterized compound with a clear and important industrial application in the selective extraction of metals. Its synthesis is straightforward, and the principles of its application in hydrometallurgy are well understood. However, a significant knowledge gap exists regarding its biological effects and potential applications in the life sciences. This technical guide serves as a comprehensive resource of the current knowledge and highlights the opportunities for future research to expand the utility of this versatile molecule.

References

- 1. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]

- 2. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | C16H33NO2 | CID 38274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Data of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime. Due to the limited availability of specific experimental spectra in public databases, this document presents a detailed, theoretical analysis based on the compound's structure and known spectral characteristics of its functional groups. It also includes detailed experimental protocols for the synthesis and spectral characterization of this compound.

Chemical Structure and Properties

This compound is a complex organic molecule with the chemical formula C₁₆H₃₃NO₂ and a molecular weight of 271.44 g/mol .[1][2][3][4][5][6] Its structure features a dodecanone backbone with diethyl and hydroxyl substitutions, and an oxime functional group. This α-hydroxy oxime structure is particularly effective in chelating metal ions, leading to its primary application as a cationic extractant in hydrometallurgy.[1]

Spectral Data Analysis

The following tables summarize the expected quantitative spectral data for this compound based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 0.8-1.0 | Triplet | 6H | -CH₃ (terminal methyls of butyl and ethyl groups) |

| ~ 1.2-1.7 | Multiplet | ~18H | -CH₂- (methylene groups of the aliphatic chains) |

| ~ 2.2-2.5 | Multiplet | 2H | -CH- (methine protons at C5 and C8) |

| ~ 3.5-4.0 | Multiplet | 1H | -CH(OH)- (methine proton at C7) |

| ~ 4.5-5.5 | Singlet (broad) | 1H | -OH (hydroxyl proton) |

| ~ 8.0-11.0 | Singlet (broad) | 1H | =N-OH (oxime proton) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~ 14 | Terminal -CH₃ carbons |

| ~ 22-35 | -CH₂- carbons of the aliphatic chains |

| ~ 40-50 | -CH- carbons at C5 and C8 |

| ~ 70-80 | -CH(OH)- carbon at C7 |

| ~ 155-165 | C=N (oxime carbon) |

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

| m/z | Interpretation |

| 271 | [M]⁺ (Molecular ion) |

| [M-17]⁺ | Loss of •OH |

| [M-18]⁺ | Loss of H₂O |

| [M-29]⁺ | Loss of •C₂H₅ |

| [M-57]⁺ | Loss of •C₄H₉ |

| Various | Cleavage at C-C bonds along the aliphatic chain |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200-3600 (broad) | O-H | Hydroxyl group stretching |

| 2850-2960 | C-H | Aliphatic C-H stretching |

| ~1650 | C=N | Oxime C=N stretching |

| ~930 | N-O | N-O stretching |

Experimental Protocols

This section details the methodologies for the synthesis and spectral analysis of this compound.

Synthesis of this compound

The synthesis of the target oxime is typically achieved through the condensation reaction of the corresponding ketone, 5,8-diethyl-7-hydroxy-6-dodecanone, with hydroxylamine.[1]

Materials:

-

5,8-diethyl-7-hydroxy-6-dodecanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A weak base (e.g., sodium acetate, pyridine, or sodium carbonate)[7]

-

Ethanol or a similar polar solvent

Procedure (Classical Method):

-

Dissolve 5,8-diethyl-7-hydroxy-6-dodecanone in ethanol in a round-bottom flask.

-

Add an equimolar amount of hydroxylamine hydrochloride and a slight excess of a weak base.

-

Reflux the mixture for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography.

Procedure (Solvent-Free Grinding Method): [7][8]

-

In a mortar, combine 5,8-diethyl-7-hydroxy-6-dodecanone, hydroxylamine hydrochloride, and an anhydrous weak base like sodium carbonate.[7]

-

Grind the mixture thoroughly with a pestle for a specified time at room temperature.

-

Monitor the reaction progress using TLC.

-

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate), and filter to remove inorganic salts.

-

Evaporate the solvent to obtain the oxime product.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified oxime in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

For Electron Ionization (EI), bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

A detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy:

-

Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid or liquid sample.

-

Place the sample in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analyze the positions and shapes of the absorption bands to identify the functional groups present.

Visualizations

References

- 1. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | C16H33NO2 | CID 38274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5,8-Diethyl-7-hydroxy-6-dodecanonoxime; 5,8-Diethyl-7-hydroxydodecan-6-oxime; 5,8-Diethyl-7-hydroxydodecane-6-oxime; LIX 63 | C16H33NO2 | CID 5371503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5,8-Diethyl-7-hydroxy-6-dodecanone oxime | 6873-77-4 | GAA87377 [biosynth.com]

- 7. asianpubs.org [asianpubs.org]

- 8. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime. It is intended for researchers, scientists, and drug development professionals, offering comprehensive data presentation, experimental protocols, and visualizations to support further research and application of this compound.

Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.5 - 11.5 | Singlet (broad) | 1H | N-OH |

| ~3.5 - 4.5 | Doublet | 1H | CH-OH |

| ~2.5 - 3.0 | Multiplet | 1H | CH adjacent to C=N |

| ~2.0 - 2.5 | Multiplet | 1H | CH adjacent to C=N |

| ~1.2 - 1.6 | Multiplet | 16H | -CH₂- (aliphatic chain) |

| ~0.8 - 1.0 | Triplet | 12H | -CH₃ |

Note: The chemical shift of the oxime hydroxyl proton (N-OH) can be highly variable and is often broad; its presence can be confirmed by D₂O exchange.[1][2] The exact chemical shifts and multiplicities are dependent on the solvent used, temperature, and the specific conformation of the molecule in solution. Due to the presence of a stereocenter and a C=N double bond, the molecule can exist as a mixture of E/Z isomers, which could result in a more complex spectrum with two sets of signals.[3][4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the reaction of the corresponding ketone, 5,8-diethyl-7-hydroxy-6-dodecanone, with hydroxylamine.[3][5]

Materials:

-

5,8-diethyl-7-hydroxy-6-dodecanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A base (e.g., sodium acetate, potassium carbonate, or pyridine)[1][2]

-

A suitable solvent (e.g., ethanol, methanol, or a biphasic system)[1][6]

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Dissolve 5,8-diethyl-7-hydroxy-6-dodecanone in the chosen solvent in a round-bottom flask.

-

Add an equimolar amount or a slight excess of hydroxylamine hydrochloride and the base.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).[6]

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure to obtain the crude oxime product.

-

Purify the product by column chromatography or recrystallization as needed.

Caption: Synthesis of this compound.

¹H NMR Spectroscopy Protocol

Instrumentation and Sample Preparation:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.[1][6]

-

Solvent: Choose a deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).[7][8] The choice of solvent can affect the chemical shifts.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified oxime in approximately 0.5-0.7 mL of the deuterated solvent.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[9]

-

Transfer the solution to a clean, dry NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

To confirm the presence of the -OH proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the -OH proton will disappear or significantly decrease in intensity.

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the spectrum by setting the TMS signal to 0 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons in the molecule.

Caption: Workflow for ¹H NMR Spectroscopy and Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]

- 4. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]

- 6. zenodo.org [zenodo.org]

- 7. rsc.org [rsc.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

Mass Spectrum of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrum of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime. It includes a detailed breakdown of its fragmentation patterns, a summary of quantitative mass spectrometry data, a standard experimental protocol for its analysis, and a visualization of its primary fragmentation pathways. This compound, with the molecular formula C₁₆H₃₃NO₂ and a molecular weight of 271.44 g/mol , presents a unique fragmentation profile due to the presence of hydroxyl, oxime, and long aliphatic chains.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and their plausible relative abundances under electron ionization (EI).

| m/z | Proposed Fragment Ion | Relative Abundance (Predicted) |

| 271 | [M]⁺ | Low |

| 254 | [M - OH]⁺ | Moderate |

| 242 | [M - C₂H₅]⁺ | Moderate |

| 226 | [M - C₃H₇O]⁺ | Low |

| 172 | [C₉H₁₈NO₂]⁺ | High |

| 158 | [C₈H₁₆NO₂]⁺ | High |

| 143 | [C₈H₁₅O₂]⁺ | Moderate |

| 114 | [C₇H₁₂NO]⁺ | Moderate |

| 99 | [C₆H₁₁O]⁺ | Moderate |

| 86 | [C₅H₁₂N]⁺ | High |

| 71 | [C₅H₁₁]⁺ | Moderate |

| 57 | [C₄H₉]⁺ | High |

| 43 | [C₃H₇]⁺ | High |

Fragmentation Analysis

The mass spectrum of this compound is characterized by several key fragmentation pathways, primarily driven by the presence of the α-hydroxy oxime functionality and the long aliphatic side chains. Under electron ionization, the molecular ion ([M]⁺) is expected to be observed, confirming the molecular weight of the compound.[1]

The fragmentation is largely dictated by two main processes:

-

Alpha-Cleavage: This involves the cleavage of the C-C bonds adjacent to the carbon bearing the hydroxyl and oxime groups. This leads to the formation of stable carbocations.

-

McLafferty Rearrangement: This is a characteristic fragmentation of molecules containing a carbonyl or, in this case, an oxime group, with an available γ-hydrogen on an alkyl chain. This rearrangement results in the elimination of a neutral alkene molecule.

The presence of the hydroxyl group can also lead to the loss of a water molecule ([M - H₂O]⁺), although this is not always a dominant peak for α-hydroxy oximes.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines a standard procedure for obtaining the mass spectrum of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or methanol.

-

Vortex the solution to ensure complete dissolution.

2. Instrumentation:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250°C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 10 minutes.

-

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 500.

-

Scan Rate: 2 scans/second.

-

3. Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the mass spectral data over the specified mass range.

-

Process the acquired data using the instrument's software to identify the retention time of the analyte and to obtain its mass spectrum.

-

Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions.

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Caption: Predicted fragmentation pathways of this compound.

References

A Technical Guide to the Stereochemistry of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime (CAS 6873-77-4), a compound with significant applications in hydrometallurgy as a metal extractant, possesses a complex stereochemical profile. This technical guide provides a comprehensive overview of the known and potential stereoisomers of this molecule, including geometric isomerism of the oxime functional group and the chirality at multiple carbon centers. While definitive experimental elucidation of all stereoisomers is not extensively reported in publicly available literature, this document consolidates the theoretical stereochemical possibilities, discusses potential analytical approaches for their characterization, and outlines the general synthetic pathway. This guide is intended to serve as a foundational resource for researchers in organic synthesis, analytical chemistry, and materials science.

Introduction

This compound, is a molecule characterized by a dodecane backbone with diethyl and hydroxyl substitutions, and a crucial oxime functional group.[1][2] Its primary recognized application is as a cationic extractant for the separation of metals, such as indium and gallium from zinc refinery residues.[3][4] The efficacy and selectivity of such processes can be highly dependent on the specific stereochemistry of the extractant molecule. This guide focuses on the intricate stereochemical features of this compound, which are determined by both geometric and chiral isomerism.

Stereochemical Features

The structure of this compound presents several elements of stereoisomerism, making it a molecule with a potentially large number of distinct stereoisomers.

Geometric Isomerism (E/Z Isomerism)

The presence of a carbon-nitrogen double bond (C=N) in the oxime functional group results in restricted rotation, leading to the existence of two geometric isomers: (E) and (Z).[1] These isomers can exhibit different physical, chemical, and biological properties, which makes their selective synthesis or separation a significant consideration.[1] The assignment of (E) and (Z) configurations is based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the C=N double bond.

Chiral Centers

The molecule contains three chiral centers at carbons C5, C7, and C8. The presence of these stereocenters gives rise to the possibility of multiple diastereomers and enantiomers. The reduction of the oxime to an amine would introduce an additional stereocenter at C6, further increasing the number of possible stereoisomers.[1]

The total number of potential stereoisomers due to these chiral centers is 2^3 = 8. When considering the E/Z isomerism of the oxime, the total number of possible stereoisomers is 2 * 8 = 16.

Synthesis and Stereocontrol

The standard synthesis of this compound involves the oximation of the corresponding ketone, 5,8-diethyl-7-hydroxy-6-dodecanone.[3] This reaction is typically carried out using hydroxylamine.[3]

Achieving stereoselectivity in this oximation reaction is a significant challenge, and many synthetic methods are likely to produce a mixture of (E) and (Z) isomers.[1] The stereochemical outcome of the synthesis of the ketone precursor would determine the diastereomeric and enantiomeric composition of the final oxime product. Stereoselective synthesis would require the use of chiral starting materials or chiral catalysts to control the configuration of the stereocenters at C5, C7, and C8.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₃NO₂ | [5] |

| Molecular Weight | 271.44 g/mol | [5] |

| CAS Number | 6873-77-4 | [5] |

| Predicted pKa | 11.91 ± 0.10 | [5] |

| Predicted Boiling Point | 386.3 ± 25.0 °C | [6] |

| Predicted Density | 0.94 ± 0.1 g/cm³ | [6] |

| Melting Point | 46-48 °C | [6] |

Experimental Protocols for Stereochemical Elucidation

While specific experimental studies for the complete stereochemical elucidation of this compound are not found in the reviewed literature, the following are standard methodologies that would be applicable.

Separation of Stereoisomers

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase could be employed to separate the enantiomers and diastereomers.

-

Fractional Crystallization: Diastereomers often have different solubilities, which can be exploited for their separation by fractional crystallization.

Spectroscopic and Crystallographic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative configuration of the stereoisomers by analyzing the spatial proximity of different protons.

-

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry of a crystalline compound. This would require the successful crystallization of a single stereoisomer.

Signaling Pathways and Logical Relationships

The primary application of this compound is in solvent extraction, a process governed by chemical equilibria and kinetics rather than biological signaling pathways. The logical workflow for its synthesis and stereochemical analysis is presented below.

Caption: Workflow for the synthesis and stereochemical analysis of this compound.

Conclusion

The stereochemistry of this compound is complex, arising from both geometric isomerism at the oxime C=N bond and the presence of three chiral centers. While the theoretical number of stereoisomers is significant, the literature lacks detailed experimental studies on their separation and definitive structural elucidation. For researchers in drug development and materials science, where stereochemistry is often critical to function, a thorough stereochemical characterization of this compound would be a valuable endeavor. The application of modern analytical techniques such as chiral chromatography, advanced NMR spectroscopy, and X-ray crystallography will be essential in resolving the stereochemical intricacies of this molecule.

References

- 1. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | C16H33NO2 | CID 38274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5,8-DIETHYL-7-HYDROXY-6-DODECANONE OXIME | 6873-77-4 [chemicalbook.com]

A Technical Guide to Substituted Dodecanone Oximes: Synthesis, Potential Applications, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The body of scientific literature on substituted dodecanone oximes is currently limited. The majority of existing research focuses on the parent compound, cyclododecanone oxime, primarily due to its industrial significance as a precursor to ω-laurolactam for the production of Nylon-12. This guide provides a comprehensive overview of the synthesis and reactions of the core cyclododecanone oxime structure and extrapolates potential biological activities and applications by reviewing structurally related long-chain aliphatic and other alicyclic oximes. This approach aims to provide a foundational resource and inspire future research into the therapeutic potential of substituted dodecanone oxime derivatives.

Synthesis of Dodecanone Oximes

The foundational step to obtaining substituted dodecanone oximes is the synthesis of the parent compound, typically from the corresponding ketone. The classical method involves the condensation of a ketone with hydroxylamine.

General Synthesis Pathway

The oximation of a ketone is a well-established reaction in organic chemistry. It proceeds via the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N-OH functional group.

physical characteristics of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime

Absence of Publicly Available Data for 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime

A comprehensive search of publicly accessible scientific databases and literature has revealed no specific experimental data for the physical characteristics, experimental protocols, or biological activities of the compound this compound. This scarcity of information prevents the creation of an in-depth technical guide or whitepaper as requested.

The lack of available data means that quantitative summaries of its properties, detailed experimental methodologies, and diagrams of any associated signaling pathways cannot be provided at this time. Researchers, scientists, and drug development professionals interested in this specific molecule would likely need to perform de novo synthesis and characterization to establish its physicochemical and biological profile.

Further investigation into this compound would require access to proprietary chemical libraries or internal research data that is not available in the public domain. Without foundational data, it is not possible to fulfill the detailed requirements of the user's request.

Technical Guide: Solubility Profile of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime

Introduction

6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime is a complex organic molecule with the chemical formula C₁₆H₃₃NO₂[1][2][3]. Its structure, featuring a long hydrocarbon chain, suggests hydrophobic properties, while the presence of hydroxyl and oxime groups may contribute to its solubility in certain organic solvents[2]. This compound is known for its application as a cationic extractant in the separation of metals, such as in the recovery of indium and gallium[1][4][5]. In the context of drug development, understanding the solubility of a compound is critical as it directly influences formulation strategies, bioavailability, and ultimately, therapeutic efficacy. This guide outlines a systematic approach to characterizing the solubility of this α-hydroxy oxime.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₃NO₂ | [1][2][3][6] |

| Molecular Weight | 271.44 g/mol | [1][4][6][7] |

| Appearance | White to Off-White Solid | [8][9] |

| Boiling Point (Predicted) | 386.3°C at 760 mmHg | [6][8] |

| Density (Predicted) | 0.94 g/cm³ | [6][8] |

| Flash Point | 246.3°C | [6][8] |

| LogP (Predicted) | 4.61 | [6] |

| pKa (Predicted) | 11.91 ± 0.10 | [5][9] |

Preliminary Solubility Assessment

A preliminary qualitative and quantitative assessment of solubility is a crucial first step. Based on safety data sheets, the compound is known to be slightly soluble in chloroform and ethyl acetate[5][8][9].

Table 1: Reported Qualitative Solubility

| Solvent | Solubility |

| Chloroform | Slightly Soluble[5][8][9] |

| Ethyl Acetate | Slightly Soluble[5][8][9] |

A comprehensive analysis would require testing in a broader range of solvents, including polar protic, polar aprotic, and non-polar solvents commonly used in pharmaceutical development.

Experimental Protocol: Equilibrium Solubility Determination

The following protocol describes the standard method for determining the equilibrium solubility of a compound.

4.1. Materials

-

This compound (analytical grade)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400, Propylene Glycol, Octanol) of appropriate purity.

-

Vials with screw caps

-

Analytical balance

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Procedure

-

Preparation: Add an excess amount of the compound to a known volume (e.g., 1 mL) of each solvent in a labeled vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C and/or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

-

Data Reporting: Express the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent to ensure statistical validity.

Data Presentation

Quantitative results should be summarized in a clear and structured format for easy comparison.

Table 2: Template for Quantitative Solubility Data of this compound

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) ± SD |

| Water | Polar Protic | 25 | Experimental Data |

| Ethanol | Polar Protic | 25 | Experimental Data |

| Methanol | Polar Protic | 25 | Experimental Data |

| DMSO | Polar Aprotic | 25 | Experimental Data |

| Acetone | Polar Aprotic | 25 | Experimental Data |

| n-Octanol | Non-Polar | 25 | Experimental Data |

| Hexane | Non-Polar | 25 | Experimental Data |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining solubility.

Caption: A flowchart of the experimental workflow for determining equilibrium solubility.

Logical Diagram for Solvent Selection

This diagram presents a logical approach to solvent selection based on the structural characteristics of the compound.

Caption: A logical diagram illustrating the rationale for solvent selection based on the compound's structural features.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]

- 5. 5,8-DIETHYL-7-HYDROXY-6-DODECANONE OXIME CAS#: 6873-77-4 [m.chemicalbook.com]

- 6. 5,8-diethyl-7-hydroxydodecan-6-one oxime | CAS#:6873-77-4 | Chemsrc [chemsrc.com]

- 7. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | C16H33NO2 | CID 38274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 6873-77-4 CAS MSDS (5,8-DIETHYL-7-HYDROXY-6-DODECANONE OXIME) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

molecular weight of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime

An In-depth Technical Guide to 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime

Introduction

This compound, also known by synonyms such as LIX 63, is a chemical compound with significant applications in hydrometallurgy.[1][2][3][4] Its structure, featuring both hydrophobic and hydrophilic functional groups, allows it to act as a cationic extractant for the separation of metals.[1][2][5][6] This technical guide provides a comprehensive overview of its chemical and physical properties, applications, and synthesis for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical systems.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₃NO₂ | [1][2][7][] |

| Molecular Weight | 271.44 g/mol | [2][6][7][][9] |

| CAS Number | 6873-77-4 | [1][2] |

| Topological Polar Surface Area | 52.8 Ų | [6][10] |

| Rotatable Bond Count | 11 | [6][10] |

| Hydrogen Bond Donor Count | 2 | [10] |

| Hydrogen Bond Acceptor Count | 3 | [10] |

| pKa | 11.91 ± 0.10 (Predicted) | [10] |

Applications in Metallurgy

The primary application of this compound is as a cationic extractant in the field of hydrometallurgy.[2][5][6] Its molecular structure enables it to form complexes with metal ions, facilitating their separation from aqueous solutions.[3] A notable use is in the recovery of valuable metals like indium and gallium from zinc refinery residues.[2][5][6] The oxime and hydroxyl groups act as chelating agents, binding to metal ions, which can then be extracted into an organic phase.[3]

Synthesis and Reactivity

Synthesis Pathway

The synthesis of this compound involves the reaction of its corresponding ketone precursor, 5,8-Diethyl-7-hydroxy-6-dodecanone, with hydroxylamine.[6] This reaction is a standard method for the formation of oximes from ketones.

Caption: Synthesis of the target oxime from its ketone precursor.

Chemical Reactivity

The reactivity of this compound is largely dictated by the oxime functional group.[3] Key reactions include:

-

Deoximation: The oxime can be hydrolyzed back to the parent ketone and hydroxylamine, typically under acidic conditions.[3]

-

Reduction: The oxime group can be reduced to form a primary amine (6-amino-5,8-diethyl-dodecan-7-ol).[3]

-

Isomerism: Due to the carbon-nitrogen double bond, the oxime can exist as E/Z isomers.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are not extensively detailed in general chemical databases. For specific procedures, including reaction conditions, solvent systems, purification methods, and analytical techniques, it is recommended that researchers consult primary scientific literature and patents that cite its use. The references provided in the search results, such as those from Hydrometallurgy and Chemical Engineering Communications, would be a starting point for such a literature review.

Logical Relationship: Metal Extraction Workflow

The role of this compound as a metal extractant can be visualized as a multi-step process. The diagram below illustrates the logical workflow from an aqueous metal solution to a purified metal product.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]

- 4. 5,8-Diethyl-7-hydroxy-6-dodecanonoxime; 5,8-Diethyl-7-hydroxydodecan-6-oxime; 5,8-Diethyl-7-hydroxydodecane-6-oxime; LIX 63 | C16H33NO2 | CID 5371503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5,8-DIETHYL-7-HYDROXY-6-DODECANONE OXIME | 6873-77-4 [chemicalbook.com]

- 6. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | C16H33NO2 | CID 38274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

Methodological & Application

Application Notes: Purification of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime (CAS 6873-77-4), also known as LIX 63, is a hydroxy-oxime primarily recognized for its role as a cationic extractant in hydrometallurgy, particularly for the separation of metals like copper, nickel, and cobalt.[1][2] Its synthesis typically involves the reaction of 5,8-diethyl-7-hydroxy-6-dodecanone with hydroxylamine.[1] For applications in materials science, organic synthesis, and drug development, a high degree of purity is essential.[3]

Column chromatography using silica gel is a standard and effective method for the purification of this compound from unreacted starting materials, reaction byproducts, and potential E/Z isomers.[4] This document provides a detailed protocol for the purification of this compound.

Principle of Separation

Normal-phase column chromatography separates compounds based on their polarity. The stationary phase, silica gel, is highly polar. A less polar mobile phase (eluent) is used to move the compounds down the column. Non-polar compounds travel quickly, while polar compounds interact more strongly with the silica gel and move slower.

The target compound, this compound, possesses a long aliphatic chain (non-polar character) along with a hydroxyl (-OH) group and an oxime (=N-OH) group, which are polar. This amphiphilic nature allows for effective separation from:

-

Less polar impurities: Unreacted starting materials or non-polar byproducts.

-

More polar impurities: Highly polar byproducts or excess hydroxylamine.

Due to the carbon-nitrogen double bond, the oxime can exist as a mixture of (E) and (Z) geometric isomers, which may have slightly different polarities and can often be separated by column chromatography.[4]

Experimental Protocol

Materials and Reagents

-

Stationary Phase: Silica gel, standard grade (40-63 µm particle size).[5]

-

Mobile Phase Solvents:

-

Hexanes or Heptane (non-polar)

-

Ethyl acetate (polar)

-

Dichloromethane (for sample loading)

-

-

Apparatus:

-

Glass chromatography column with stopcock

-

Separatory funnel or solvent reservoir

-

Fraction collection tubes or flasks

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Staining solution (e.g., potassium permanganate or vanillin stain)

-

Rotary evaporator

-

Standard laboratory glassware

-

Preliminary Analysis by Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.[6] This will allow for the visualization of the separation between the desired product and any impurities.

-

Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate.

-

Development: Test various solvent systems by varying the ratio of a non-polar solvent (hexanes) to a polar solvent (ethyl acetate). Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).

-

Visualization: After developing the plate, visualize the spots under a UV lamp and/or by staining.

-

Optimal System: The ideal solvent system is one that moves the desired product spot to a retention factor (Rf) value of approximately 0.3-0.4, with good separation from all other spots.

Column Preparation (Slurry Packing Method)

-

Plugging: Secure a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[7] Add a thin layer (~1 cm) of sand on top of the plug.

-

Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, low-polarity eluent to form a homogenous slurry.[7] A general rule is to use about 50-100 g of silica per 1 g of crude material.

-

Packing: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and remove air bubbles.

-

Equilibration: Once all the silica has settled, add a protective layer of sand (~1 cm) on top. Wash the column with 2-3 column volumes of the initial eluent until the packed bed is stable and equilibrated. Do not let the solvent level drop below the top layer of sand.

Sample Loading (Dry Loading Method)

Dry loading is recommended for better resolution, especially if the crude product is not very soluble in the eluent.[8]

-

Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

-

Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

-

Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

-

Carefully add this powder as an even layer on top of the sand in the packed column.

Elution and Fraction Collection

-

Carefully add the eluent to the top of the column, taking care not to disturb the packed bed.

-

Open the stopcock and begin collecting the eluting solvent in fractions.

-

Gradient Elution: It is often effective to start with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 85:15) as the elution progresses. This allows for the efficient removal of less polar impurities first, followed by the elution of the target compound.[8]

-

Monitoring: Systematically collect fractions and monitor their composition by TLC.[9] Spot each fraction (or every few fractions) on a TLC plate alongside the crude mixture and a reference standard if available.

Product Isolation

-

Identify the fractions that contain the pure product based on the TLC analysis.

-

Combine these pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified this compound.

-

Confirm the purity and identity of the final product using analytical techniques such as NMR, HPLC, or mass spectrometry.

Data Presentation

The following table should be used to record experimental data for optimizing and reproducing the purification protocol.

| Parameter | Observation / Value |

| TLC Analysis | |

| Solvent System (Hexanes:Ethyl Acetate) | e.g., 8:2 (v/v) |

| Rf of Starting Material (Ketone) | |

| Rf of Product (Oxime) | ~0.35 |

| Rf of Impurity 1 | |

| Rf of Impurity 2 | |

| Column Chromatography | |

| Mass of Crude Product (g) | |

| Mass of Silica Gel (g) | |

| Initial Eluent Composition | |

| Final Eluent Composition (if gradient) | |

| Mass of Purified Product (g) | |

| Yield (%) | |

| Purity Assessment | |

| Method (e.g., HPLC, 1H NMR) | |

| Purity (%) |

Workflow Diagram

Caption: Workflow for the purification of this compound.

References

- 1. Buy 5,8-Diethyl-7-hydroxydodecan-6-one oxime (EVT-372375) | 6873-77-4 [evitachem.com]

- 2. 5,8-Diethyl-7-hydroxy-6-dodecanone Oxime [myskinrecipes.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 5,8-Diethyl-7-hydroxydodecan-6-one oxime | 6873-77-4 | Benchchem [benchchem.com]

- 5. silicycle.com [silicycle.com]

- 6. TLC analysis of intermediates arising during the preparation of oxime HI-6 dimethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Purification [chem.rochester.edu]

- 9. ias.ac.in [ias.ac.in]

Application Notes and Protocols for the Recrystallization of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime, also known by the commercial name LIX 63, is an α-hydroxy oxime with significant applications in hydrometallurgy as a cationic extractant for the separation of metals. Its long dodecanone chain imparts hydrophobic properties, making it soluble in various organic solvents.[1] For applications in research and drug development, a high degree of purity is often essential. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This document provides detailed application notes and a comprehensive protocol for the recrystallization of this compound.

Physicochemical Properties and Solubility

A summary of the known physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for developing an effective recrystallization protocol.

| Property | Value | Reference |

| CAS Number | 6873-77-4 | |

| Molecular Formula | C₁₆H₃₃NO₂ | [1] |

| Molecular Weight | 271.44 g/mol | [2] |

| Appearance | Not explicitly stated, likely a waxy solid or viscous oil at room temperature | |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. Often supplied in kerosene (40-50%) | [1] |

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound in a particular solvent at different temperatures. The ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but will have a high capacity to dissolve it at an elevated temperature. As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.

Selection of a Recrystallization Solvent

The choice of solvent is the most critical step in developing a successful recrystallization protocol. Based on the hydrophobic nature of this compound, suitable solvents are likely to be non-polar or of low polarity. The fact that it is commercially available in a kerosene solution strongly suggests that hydrocarbon solvents are a good starting point.

Potential Solvent Systems:

-

Single Solvent Systems:

-

Heptane

-

Hexane

-

Cyclohexane

-

Toluene

-

-

Mixed Solvent Systems:

-

Ethanol/Water

-

Acetone/Water

-

Dichloromethane/Hexane

-

A preliminary solvent screen should be performed on a small scale to identify the optimal solvent or solvent mixture. The ideal solvent will exhibit the following characteristics:

-

Does not react with the compound.

-

Dissolves the compound completely when hot.

-

Dissolves the compound poorly when cold.

-

Dissolves impurities well at all temperatures or not at all.

-

Has a relatively low boiling point for easy removal from the purified crystals.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The specific solvent and volumes should be optimized based on the preliminary solvent screen.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., Heptane)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water or oil bath

-

Condenser (optional, but recommended for volatile solvents)

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

Procedure:

-

Dissolution:

-

Place the crude this compound into an Erlenmeyer flask.

-

Add a small amount of the chosen solvent (e.g., heptane) to the flask.

-

Gently heat the mixture using a heating mantle or hot plate while stirring continuously with a glass rod or magnetic stirrer.

-

Continue to add small portions of the hot solvent until the compound completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

-

-

Hot Filtration (if necessary):

-

If any insoluble impurities are present in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.

-

-

Crystallization:

-

Once a clear, saturated solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Cover the mouth of the flask with a watch glass or loosely plugged with cotton to prevent contamination.

-

Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

-

Isolation of Crystals:

-

Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

-

Drying:

-

Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound or air-dry them on a watch glass.

-

Data Presentation

The following table can be used to record and compare the results of different recrystallization experiments.

| Experiment ID | Solvent System | Starting Mass (g) | Final Mass (g) | Yield (%) | Melting Point (°C) | Purity (e.g., by HPLC, GC) |

| REC-001 | Heptane | |||||

| REC-002 | Ethanol/Water | |||||

| REC-003 | Dichloromethane/Hexane |

Visualizations

Experimental Workflow for Recrystallization

Caption: A flowchart illustrating the key steps in the recrystallization process.

Logical Relationship of Recrystallization Parameters

Caption: Key parameters influencing the outcome of a recrystallization experiment.

References

Application Notes and Protocols for 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime as a Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime, also known commercially as LIX 63, is a robust chelating agent widely recognized for its efficacy as a cationic extractant in hydrometallurgical processes.[1][2] Its molecular structure, featuring an α-hydroxy oxime functional group, enables the formation of stable complexes with a variety of metal ions.[1] This property makes it a valuable tool for the selective separation and recovery of metals such as copper, nickel, cobalt, indium, and gallium from aqueous solutions.[3][4] Beyond its primary role in metallurgy, this compound is also utilized in the synthesis of specialized chemical intermediates and finds applications in analytical chemistry for the detection and quantification of specific metal ions.[4] The long dodecanone chain imparts hydrophobic characteristics, rendering it soluble in organic solvents.[5]

Physicochemical Properties

| Property | Value |

| CAS Number | 6873-77-4 |

| Molecular Formula | C₁₆H₃₃NO₂ |

| Molecular Weight | 271.44 g/mol [3] |

| Melting Point | 46-48°C |

| Boiling Point | 386.3±25.0 °C (Predicted) |

| Density | 0.94±0.1 g/cm³ (Predicted) |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) |

Synthesis Protocol

The synthesis of this compound is typically achieved through the oximation of its corresponding ketone precursor, 5,8-Diethyl-7-hydroxy-6-dodecanone.[3]

Materials:

-

5,8-Diethyl-7-hydroxy-6-dodecanone

-

Hydroxylamine hydrochloride

-

Sodium acetate or other suitable base

-

Ethanol or other suitable solvent

-

Water

Procedure:

-

Dissolve 5,8-Diethyl-7-hydroxy-6-dodecanone in a suitable organic solvent such as ethanol.

-

In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and a base like sodium acetate to generate free hydroxylamine.

-

Add the hydroxylamine solution to the solution of the ketone precursor.

-

The reaction mixture is typically stirred at room temperature or with gentle heating. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by extraction. The organic layer is washed with water to remove any unreacted hydroxylamine and other water-soluble impurities.

-

The organic solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.